molecular formula C15H14INO B14904071 N-(3-iodophenyl)-2,5-dimethylbenzamide

N-(3-iodophenyl)-2,5-dimethylbenzamide

Cat. No.: B14904071
M. Wt: 351.18 g/mol
InChI Key: HCRUEYROMYBPGX-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzamide (B126) Chemistry

Halogenated benzamides are a class of compounds that have garnered considerable attention in chemical research. The introduction of a halogen atom onto the benzamide framework can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. pressbooks.pub The carbon-halogen bond, depending on the nature of the halogen, can participate in various non-covalent interactions, such as halogen bonding, which can be a crucial determinant of a molecule's biological activity. rsc.org

The presence of an iodine atom, as in N-(3-iodophenyl)-2,5-dimethylbenzamide, is particularly noteworthy. The carbon-iodine bond is the least polarized and most labile among the carbon-halogen bonds. wikipedia.org This feature makes organoiodine compounds valuable intermediates in organic synthesis, often utilized in cross-coupling reactions to build more complex molecular architectures. nih.gov In the context of biologically active molecules, the iodine atom can serve as a heavy atom for X-ray crystallography studies or be replaced with a radioisotope for imaging applications. nih.govacs.org The study of isomeric N-(iodophenyl)nitrobenzamides has shown that the position of the iodine atom influences the formation of different three-dimensional framework structures through various intermolecular interactions. nih.gov

Overview of Benzamide Core Scaffolds in Medicinal Chemistry

The benzamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. walshmedicalmedia.comwalshmedicalmedia.com Benzamide derivatives are known to exhibit a diverse range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties. walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net The versatility of the benzamide scaffold lies in its ability to present substituents in a well-defined spatial orientation, allowing for fine-tuning of interactions with biological macromolecules.

The amide linkage itself is a key structural feature, capable of participating in hydrogen bonding, which is fundamental to molecular recognition processes. The N-phenylbenzamide substructure, present in the target molecule, is a common motif in compounds designed as therapeutic agents for various diseases. researchgate.net

Property Description
Molecular Formula C₁₅H₁₄INO
IUPAC Name This compound
Core Scaffold Benzamide
Key Substituents 3-iodophenyl, 2,5-dimethyl

Research Significance and Current Gaps in Chemical Biology

The specific combination of a 3-iodophenyl group and a 2,5-dimethylbenzoyl group attached to a central amide linkage in this compound suggests several areas of potential research significance and highlights existing gaps in our understanding.

Organoiodine compounds are of significant interest in molecular design for several reasons. The iodine atom is a large, polarizable halogen that can engage in strong halogen bonds, a type of non-covalent interaction that is increasingly being recognized for its importance in ligand-receptor binding. chemicalbull.comdcu.ie The incorporation of iodine can enhance the binding affinity and selectivity of a ligand for its target protein.

Furthermore, radioiodinated compounds are widely used in biomedical imaging and radiotherapy. acs.org The synthesis of radioiodinated benzamides has been explored for their potential as imaging agents for various biological targets in the brain. nih.gov The presence of the iodine atom in this compound makes it a potential candidate for such applications, although this has yet to be explored.

Benzamide derivatives are crucial in the design of ligands and bioactive molecules due to their conformational properties and ability to engage in specific interactions. nih.govnih.gov The dimethyl substitution on the benzoyl ring of this compound is expected to influence the molecule's conformation and steric profile, which could in turn affect its biological activity.

The current gap in knowledge regarding this compound presents an opportunity for future research. Systematic studies are needed to synthesize this compound and evaluate its physicochemical properties and biological activities. Such investigations could reveal novel applications for this molecule and contribute to a deeper understanding of the structure-activity relationships of halogenated benzamides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

N-(3-iodophenyl)-2,5-dimethylbenzamide

InChI

InChI=1S/C15H14INO/c1-10-6-7-11(2)14(8-10)15(18)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H,17,18)

InChI Key

HCRUEYROMYBPGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=CC=C2)I

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 3 Iodophenyl 2,5 Dimethylbenzamide

Strategies for Amide Bond Formation

The core structure of N-(3-iodophenyl)-2,5-dimethylbenzamide is assembled through the formation of an amide bond between 2,5-dimethylbenzoic acid and 3-iodoaniline (B1194756). This transformation is a cornerstone of organic synthesis, and numerous methods have been developed to achieve it efficiently. nih.gov

The most direct and widely practiced method for forming the amide bond is the condensation of a carboxylic acid with an amine. nih.gov This process, however, typically requires the activation of the carboxylic acid to overcome the high activation energy associated with the reaction. nih.gov This is achieved using stoichiometric activating agents, commonly referred to as coupling agents. nih.gov

A prevalent method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). researchgate.net In this process, the carboxylic acid (2,5-dimethylbenzoic acid) reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (3-iodoaniline) to form the desired amide, this compound. researchgate.net The simplicity and robustness of this method make it a preferred choice in many synthetic applications. researchgate.net

To improve reaction efficiency and minimize side reactions, such as racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often used in conjunction with carbodiimides. These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable yet still highly reactive towards the amine.

Other classes of coupling agents, including phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), are also highly effective. These reagents operate by similar principles of activating the carboxylic acid component to facilitate the amidation reaction.

Table 1: Common Coupling Agents for Amide Bond Formation
Coupling AgentAbbreviationMechanism of ActionTypical Additive
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimideEDCForms O-acylisourea intermediateHOBt, NHS
N,N'-DicyclohexylcarbodiimideDCCForms O-acylisourea intermediateHOBt, NHS
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPForms activated ester-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUForms activated ester-

While classical coupling agents are robust, there is a continuous drive to develop more atom-economical and environmentally benign amidation methods. researchgate.net Advanced techniques often seek to minimize the use of stoichiometric activating agents, which generate significant waste. sci-hub.se

Catalytic direct amidation, which involves the dehydration of a carboxylic acid and an amine, represents an ideal approach but typically requires high temperatures. nih.gov The use of boron-based catalysts has shown promise in promoting these reactions under milder conditions. sci-hub.se For instance, boric acid derivatives can facilitate the direct coupling of carboxylic acids and amines, including less reactive anilines and benzoic acids, sometimes requiring elevated temperatures to achieve high yields. sci-hub.se

Another modern approach involves the rearrangement of nitrile imines. This method can generate a highly reactive activated ester in situ, which then rapidly reacts with an amine to form the amide bond. nih.gov This strategy avoids the need for external coupling agents and is noted for its high functional group tolerance. nih.gov Furthermore, visible-light photoredox catalysis has emerged as a powerful tool, enabling the synthesis of amides from various precursors like halides or aldehydes under mild, light-irradiated conditions. nih.gov

Introduction and Functionalization of the Iodine Moiety

The iodine atom on the phenyl ring of this compound is a key functional handle. It can be introduced either through direct iodination of a precursor molecule or by using an iodinated starting material like 3-iodoaniline. Once in place, the C-I bond serves as a versatile site for forming new carbon-carbon and carbon-heteroatom bonds.

Direct C-H iodination offers a route to synthesize this compound from its non-iodinated precursor, N-phenyl-2,5-dimethylbenzamide. This approach falls under the broader category of late-stage functionalization, which is highly valuable in drug discovery.

Palladium-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant is an efficient method. nih.gov The reaction is typically directed by a coordinating group on the substrate. In the case of benzamides, the amide group can act as a directing group, guiding the iodination to the ortho position. However, to achieve iodination at the meta position, as required for this compound, one would need to start with a substrate that directs accordingly or rely on the inherent electronic properties of a differently substituted ring.

A more general method for aromatic iodination involves electrophilic aromatic substitution. Reagents such as elemental iodine activated by an oxidizing agent (e.g., nitric acid) or more modern reagents like N-iodosuccinimide (NIS) or Selectfluor™ in combination with iodine can be used. organic-chemistry.org The regioselectivity of these reactions is governed by the electronic and steric properties of the substituents already present on the benzene (B151609) ring. organic-chemistry.org

The most common and versatile strategy for synthesizing derivatives of this compound involves using the C-I bond as a reactive site in palladium-catalyzed cross-coupling reactions. nobelprize.org Aryl iodides are highly reactive partners in these transformations. libretexts.org This approach typically begins with the synthesis of the core molecule via amidation of 3-iodoaniline, followed by the cross-coupling step.

Suzuki-Miyaura Coupling: The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.org this compound can be coupled with a wide variety of organoboron reagents in the presence of a palladium catalyst and a base to generate biaryl compounds, styrenes, and other complex structures. wikipedia.orgnih.gov The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the low toxicity of the boron-containing reagents. nih.gov

General Reaction: this compound + R-B(OH)₂ → (in the presence of Pd catalyst, base) → N-(3-R-phenyl)-2,5-dimethylbenzamide

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane). wikipedia.org Like the Suzuki reaction, it is catalyzed by palladium and is compatible with a wide array of functional groups, including amides, esters, and ketones. jk-sci.com Aryl iodides are excellent electrophiles for this reaction. researchgate.net A key advantage of organostannanes is their stability to air and moisture, although their toxicity is a significant drawback. jk-sci.com

General Reaction: this compound + R-Sn(Alkyl)₃ → (in the presence of Pd catalyst) → N-(3-R-phenyl)-2,5-dimethylbenzamide

Table 2: Comparison of Suzuki and Stille Cross-Coupling Reactions
FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic ReagentOrganoboron (e.g., Boronic acid)Organotin (Organostannane)
CatalystPalladium complexPalladium complex
Key AdditiveBase (e.g., K₂CO₃, Cs₂CO₃)Often no additive, but sometimes activators like CsF are used
AdvantagesLow toxicity of boron reagents, commercially available reagents, mild conditions. nih.govHigh functional group tolerance, air and moisture stable reagents. jk-sci.com
DisadvantagesBase can sometimes be problematic for sensitive substrates.High toxicity of tin reagents and byproducts, difficult purification. jk-sci.com

Benzamide (B126) derivatives are important scaffolds for developing radiotracers for medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). koreascience.krnih.gov Introducing a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) into the this compound structure allows it to be used as a molecular probe to visualize biological targets in vivo. acs.org

The most widely used method for radioiodination is iododestannylation. acs.orgnih.gov This involves preparing a trialkylstannyl precursor, such as N-(3-(tributylstannyl)phenyl)-2,5-dimethylbenzamide. This stable, non-radioactive precursor is then reacted with a source of radioactive iodide (e.g., Na[¹²³I]) in the presence of a mild oxidizing agent. The electrophilic radioiodine smoothly displaces the stannyl (B1234572) group to yield the desired radiolabeled product with high radiochemical yield and purity. nih.gov

Other methods include iododeboronation, using boronic acid precursors, or halogen exchange reactions, where a bromine atom is displaced by radioiodine, often facilitated by copper catalysts. acs.org Direct electrophilic radioiodination is also possible but often suffers from lower regioselectivity and specific activity. acs.org

Preparation of Key Precursors and Synthetic Intermediates

The synthesis of this compound is fundamentally reliant on the efficient preparation of its two primary components: a substituted 3-iodoaniline derivative and a substituted 2,5-dimethylbenzoic acid derivative. The strategic introduction of substituents onto these precursors allows for the generation of a diverse library of this compound analogs, enabling the fine-tuning of its chemical and physical properties.

Synthesis of Substituted 3-Iodoaniline Derivatives

The synthesis of substituted 3-iodoaniline derivatives serves as a critical first step. The iodo substituent is typically introduced onto a pre-existing substituted aniline (B41778) ring through electrophilic iodination. The choice of iodinating agent and reaction conditions is crucial to control the regioselectivity of the reaction, particularly to favor substitution at the meta-position relative to the amino group.

Common methods for the iodination of anilines include the use of iodine in the presence of an oxidizing agent or a catalyst. For instance, a combination of potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) provides a mild and environmentally friendly option for the ortho-monoiodination of activated aromatics like anilines. organic-chemistry.org N-Iodosuccinimide (NIS) is another widely used reagent for the iodination of anilines, where the reaction conditions can be tuned to favor either ortho or para iodination. researchgate.net For the specific synthesis of 3-iodoaniline derivatives, direct iodination of anilines can be challenging due to the ortho- and para-directing nature of the amino group. Therefore, a multi-step sequence may be employed, such as the diazotization of a substituted 3-aminoaniline followed by a Sandmeyer-type reaction with potassium iodide.

A notable method for the synthesis of iodoaniline derivatives involves the use of iodate-intercalated hydrotalcite as a catalyst in an acidic buffer solution. This method allows for the slow release of iodate (B108269) ions, which react with iodide ions to form the active iodinating species in situ, providing a controlled and safer iodination process. google.com The reaction temperature and time can be optimized to maximize the yield of the desired iodoaniline derivative. google.com

Below is a table summarizing various methods for the synthesis of substituted iodoanilines:

Table 1: Synthetic Methods for Substituted Iodoaniline Derivatives
Iodinating Agent/System Catalyst/Conditions Key Features
I₂ / NaHCO₃ Aqueous solution Traditional method for industrial production of p-iodoaniline. google.com
KI / (NH₄)₂S₂O₈ Aqueous methanol, room temperature Environmentally benign, favors ortho-monoiodination. organic-chemistry.org
N-Iodosuccinimide (NIS) Various solvents, can be tuned for regioselectivity Common and versatile iodinating agent. researchgate.netcommonorganicchemistry.com
KIO₃ / Hydrotalcite Acidic buffer (pH 3.7-5.2), 35-75°C Controlled, safe, and environmentally friendly. google.com
NaNO₂ / KI Sulfonic acid-based cation-exchange resin, water Convenient one-pot diazotization-iodination. organic-chemistry.org

Synthesis of Substituted 2,5-Dimethylbenzoic Acid Derivatives

The second key precursor, a substituted 2,5-dimethylbenzoic acid derivative, can be prepared through several synthetic routes. A common and versatile method involves the Grignard reaction. This approach typically starts from a substituted 1-bromo-2,5-dimethylbenzene, which is converted to the corresponding Grignard reagent by reaction with magnesium metal in an anhydrous ether solvent. chemistry-online.com Subsequent reaction of the Grignard reagent with solid carbon dioxide (dry ice) followed by acidic workup yields the desired 2,5-dimethylbenzoic acid derivative. chemistry-online.com This method is highly effective for introducing the carboxylic acid functionality onto the aromatic ring.

An alternative route to 2,5-dimethylbenzoic acid derivatives is through the oxidation of a suitable precursor, such as 2,5-dimethylacetophenone. The methyl ketone group can be oxidized to a carboxylic acid using various oxidizing agents. This provides another avenue for accessing the required benzoic acid component.

The table below outlines common synthetic strategies for 2,5-dimethylbenzoic acid derivatives:

Table 2: Synthetic Methods for Substituted 2,5-Dimethylbenzoic Acid Derivatives
Starting Material Reagents Reaction Type Product
Substituted 1-bromo-2,5-dimethylbenzene 1. Mg, anhydrous ether 2. CO₂ (solid) 3. H₃O⁺ Grignard Reaction Substituted 2,5-dimethylbenzoic acid
Substituted 2,5-dimethylacetophenone Strong oxidizing agent (e.g., KMnO₄, NaOCl) Oxidation Substituted 2,5-dimethylbenzoic acid

Advanced Synthetic Strategies and Chemo-/Regioselectivity

The formation of the amide bond between the 3-iodoaniline derivative and the 2,5-dimethylbenzoic acid derivative is a pivotal step in the synthesis of this compound. While traditional methods involving the conversion of the carboxylic acid to an acyl chloride followed by reaction with the aniline are viable, more advanced and efficient strategies have been developed. These modern techniques often offer improved yields, milder reaction conditions, and greater functional group tolerance.

Transition Metal-Catalyzed Approaches (e.g., C-H Aminocarbonylation)

Transition metal catalysis, particularly with palladium, has revolutionized amide bond formation. Palladium-catalyzed aminocarbonylation of aryl halides, such as 3-iodoaniline derivatives, is a powerful method for the synthesis of N-aryl benzamides. nih.govnih.gov In this reaction, an aryl iodide is coupled with an amine in the presence of carbon monoxide and a palladium catalyst. nih.gov This process directly introduces the carbonyl group and forms the amide bond in a single step.

The catalytic cycle for palladium-catalyzed aminocarbonylation generally involves several key steps: acs.orgberkeley.eduresearchgate.net

Oxidative Addition: The aryl iodide (Ar-I) oxidatively adds to a low-valent palladium(0) species to form a palladium(II) intermediate (Ar-Pd-I).

CO Insertion: Carbon monoxide coordinates to the palladium center and inserts into the Ar-Pd bond to form an acyl-palladium complex.

Reductive Elimination: The amine attacks the acyl-palladium complex, leading to the reductive elimination of the amide product and regeneration of the palladium(0) catalyst.

The choice of ligands on the palladium catalyst is critical for the efficiency and selectivity of the reaction. Various phosphine (B1218219) ligands have been shown to be effective. acs.org The use of CO surrogates, such as formic acid and carbodiimides, has also been explored to avoid the handling of toxic carbon monoxide gas. chemistryviews.org

Organocatalytic Methodologies

As an alternative to transition metal catalysis, organocatalytic methods for amide bond formation have gained significant attention. These methods utilize small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals.

Direct amidation of carboxylic acids with amines can be achieved using various organocatalysts. For instance, boron-based reagents like B(OCH₂CF₃)₃ have been shown to be effective for the direct amidation of a wide range of carboxylic acids and amines. acs.org In many cases, the purification of the amide product is simplified, avoiding the need for aqueous workup or chromatography. acs.org Boronic acids have also been employed as catalysts for direct amide formation, often requiring the removal of water from the reaction mixture. acs.org

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, including amide bond formation. nih.gov The direct amidation of carboxylic acids with amines can be significantly expedited under microwave irradiation, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.govresearchgate.net

Microwave-assisted amide synthesis can be performed under solvent-free conditions, which aligns with the principles of green chemistry. nih.govresearchgate.net The use of catalysts, such as ceric ammonium nitrate (B79036) (CAN), can further enhance the reaction rate and efficiency. nih.gov The optimized conditions typically involve heating a mixture of the carboxylic acid and the amine, with or without a catalyst, in a microwave reactor for a short period. nih.govresearchgate.net This rapid and efficient method is well-suited for the synthesis of a library of this compound analogs.

The following table provides a comparative overview of these advanced synthetic strategies:

Table 3: Advanced Synthetic Strategies for Amide Bond Formation
Methodology Catalyst/Reagent Key Advantages
Transition Metal-Catalyzed Aminocarbonylation Palladium complexes, CO or CO surrogates High efficiency, direct introduction of carbonyl group. nih.govnih.gov
Organocatalytic Amidation Boron-based reagents (e.g., B(OCH₂CF₃)₃), boronic acids Metal-free, often simplified purification. acs.org
Microwave-Assisted Synthesis Ceric ammonium nitrate (CAN) or catalyst-free Rapid reaction times, high yields, potential for solvent-free conditions. nih.govnih.gov

Post-Synthetic Derivatization and Structural Diversification

The iodophenyl group in this compound serves as a key functional handle for a variety of chemical transformations. The high reactivity of the carbon-iodine bond in palladium-catalyzed reactions allows for the introduction of a wide range of substituents at the 3-position of the phenyl ring, leading to a diverse library of derivatives. The most prominent of these transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura reaction would involve its reaction with a boronic acid or a boronic ester to introduce a new aryl, heteroaryl, or alkyl group at the iodo-substituted position.

A representative transformation is depicted below:

Illustrative Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2CatalystBaseProduct
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃N-(3-phenylphenyl)-2,5-dimethylbenzamide
This compoundPyridine-3-boronic acidPd(dppf)Cl₂Cs₂CO₃N-(3-(pyridin-3-yl)phenyl)-2,5-dimethylbenzamide

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.org Applying this to this compound would allow for the introduction of an alkynyl substituent.

An illustrative Sonogashira coupling is as follows:

Illustrative Sonogashira Coupling Reaction

Reactant 1Reactant 2Catalyst SystemBaseProduct
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamineN-(3-(phenylethynyl)phenyl)-2,5-dimethylbenzamide
This compoundTrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamineN-(3-((trimethylsilyl)ethynyl)phenyl)-2,5-dimethylbenzamide

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an amine with an aryl halide. This methodology would enable the synthesis of a variety of N-aryl and N-heteroaryl derivatives from this compound.

A typical Buchwald-Hartwig amination is shown below:

Illustrative Buchwald-Hartwig Amination Reaction

Reactant 1Reactant 2CatalystLigandBaseProduct
This compoundAnilinePd₂(dba)₃BINAPNaOtBuN-(3-anilinophenyl)-2,5-dimethylbenzamide
This compoundMorpholinePd(OAc)₂XPhosK₃PO₄N-(3-morpholinophenyl)-2,5-dimethylbenzamide

These palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the post-synthetic derivatization of this compound, enabling the synthesis of a wide array of novel compounds with diverse structural motifs. The choice of reaction partners, catalysts, ligands, and reaction conditions can be tailored to achieve the desired structural diversification.

Molecular Structure, Conformation, and Advanced Spectroscopic Characterization of N 3 Iodophenyl 2,5 Dimethylbenzamide

Vibrational and Electronic Spectroscopy

Further characterization of N-(3-iodophenyl)-2,5-dimethylbenzamide would involve other forms of vibrational and electronic spectroscopy. Raman spectroscopy, complementary to IR spectroscopy, could provide additional information about the molecular vibrations. Ultraviolet-Visible (UV-Vis) spectroscopy would reveal information about the electronic transitions within the molecule, which are influenced by the conjugated aromatic systems.

Conformational Analysis and Stereochemical Considerations

The this compound molecule has a degree of conformational flexibility, primarily due to rotation around the C-N amide bond and the bonds connecting the aromatic rings to the amide group. The amide bond is known to have a partial double bond character, which can lead to the existence of cis and trans isomers. However, the trans conformation is generally more stable. The steric hindrance caused by the 2,5-dimethylphenyl group could influence the preferred orientation of the two aromatic rings relative to each other. Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, would be required to determine the most stable conformation and the rotational barriers in solution. The molecule itself is achiral and therefore does not have stereoisomers in the form of enantiomers or diastereomers.

Computational Chemistry and Molecular Modeling Studies of N 3 Iodophenyl 2,5 Dimethylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For N-(3-iodophenyl)-2,5-dimethylbenzamide, these calculations can provide a detailed understanding of its molecular orbitals, charge distribution, and reactivity indices.

Detailed analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller energy gap generally implies higher reactivity. mdpi.com For substituted benzamides, the nature and position of substituents on the phenyl rings can significantly modulate these frontier orbital energies and, consequently, the molecule's reactivity.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be the region of highest negative potential, making it a likely site for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atom of the amide group and regions around the iodine atom may exhibit positive potential, indicating sites susceptible to nucleophilic attack.

Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are instrumental in rationalizing the outcomes of chemical reactions and understanding the electronic interactions that govern molecular stability.

Table 1: Calculated Electronic Properties of a Representative Benzamide (B126) Derivative

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.65 eV
Global Electrophilicity (ω)2.80 eV

Note: The values in this table are illustrative for a generic substituted benzamide and are not specific to this compound, as specific computational data for this compound is not publicly available. The actual values for this compound would be influenced by its unique substitution pattern.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

The biological activity and physicochemical properties of a flexible molecule like this compound are intrinsically linked to its conformational landscape. Molecular dynamics (MD) simulations offer a powerful approach to explore the accessible conformations and the dynamic behavior of the molecule over time.

The conformational flexibility of the amide bond itself is also of interest. While typically planar, deviations from planarity can occur and may have implications for biological activity. MD simulations can quantify the extent of this flexibility and identify the most stable conformers in different environments, such as in vacuum or in a solvent, which mimics physiological conditions.

Analysis of the simulation trajectories can provide insights into the dynamic range of motion of different parts of the molecule, identify intramolecular hydrogen bonding possibilities, and calculate the solvent accessible surface area, which is important for understanding solubility and interactions with biological macromolecules.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule ligand to the active site of a receptor, typically a protein. dnu.dp.ua Given that many N-phenylbenzamide derivatives have been investigated as inhibitors of various enzymes, particularly protein kinases, molecular docking studies of this compound could provide valuable predictions about its potential biological targets. nih.govscirp.orgscirp.orgresearchgate.netnih.gov

Tyrosine kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. nih.govnih.gov Many kinase inhibitors feature a scaffold that can form key hydrogen bonds with the hinge region of the kinase domain. researchgate.net this compound possesses a central amide group that can act as both a hydrogen bond donor (N-H) and acceptor (C=O), making it a plausible candidate for binding to the hinge region of a kinase.

A typical docking study would involve preparing the 3D structure of this compound and docking it into the active site of a selected tyrosine kinase. The results would be analyzed in terms of the predicted binding energy (scoring function) and the specific interactions formed between the ligand and the protein residues. Key interactions often include hydrogen bonds, hydrophobic interactions, and halogen bonds. The iodine atom on the phenyl ring of this compound could potentially form halogen bonds with electron-rich residues in the active site, which can contribute significantly to the binding affinity.

Table 2: Predicted Interactions of a Generic N-phenylbenzamide Kinase Inhibitor

Interaction TypeInteracting Ligand Atom(s)Interacting Protein Residue(s)
Hydrogen BondAmide N-HHinge region backbone C=O
Hydrogen BondAmide C=OHinge region backbone N-H
Hydrophobic InteractionPhenyl rings, methyl groupsHydrophobic pocket residues (e.g., Leu, Val, Ile)
Halogen BondIodineElectron-rich atom (e.g., backbone carbonyl oxygen)

Note: This table represents a hypothetical binding mode for a generic N-phenylbenzamide inhibitor and would need to be confirmed by specific docking studies for this compound with a particular kinase target.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired outcome. nih.govresearchgate.net

For a series of substituted benzamides including this compound, a QSAR study could be developed to predict their potential as, for example, antimicrobial or anticancer agents. nih.gov The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be classified into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that relates the descriptors to the observed activity. The quality of the QSAR model is assessed by its statistical parameters, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. For instance, a QSAR model might reveal that increased hydrophobicity in a particular region of the molecule is correlated with higher activity.

Similarly, QSPR models can be developed to predict important physicochemical properties such as solubility, melting point, and chromatographic retention times for halogenated benzamides. dcu.ie These models are particularly useful in the early stages of drug development for optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds.

Mechanistic Computational Investigations of Synthetic Pathways

Computational chemistry can also be employed to investigate the mechanisms of chemical reactions, providing insights into the transition states and intermediates involved in the formation of a target molecule. nih.gov The synthesis of this compound likely involves the formation of an amide bond between 3-iodoaniline (B1194756) and 2,5-dimethylbenzoyl chloride or a related activated carboxylic acid derivative.

DFT calculations can be used to model the reaction pathway for this amidation reaction. nih.gov This would involve locating the transition state structure for the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. The calculated activation energy for this step would provide an estimate of the reaction rate. The calculations can also help to understand the role of catalysts, such as a base, in facilitating the reaction.

Furthermore, computational studies can be used to explore alternative synthetic routes or to understand the regioselectivity of reactions. For example, in the synthesis of related N-arylbenzamides, computational methods have been used to elucidate the mechanism of palladium-catalyzed C-H activation/arylation reactions. acs.orgresearchgate.netnih.gov Such studies can provide a detailed picture of the catalytic cycle, including the oxidative addition, C-H activation, and reductive elimination steps, and can help to rationalize the observed product distribution. By understanding the reaction mechanism at a molecular level, it is possible to optimize the reaction conditions to improve the yield and selectivity of the synthesis of this compound.

Structure Activity Relationship Sar and Rational Molecular Design Principles for N 3 Iodophenyl 2,5 Dimethylbenzamide Analogs

Elucidation of Key Structural Features for Molecular Recognition and Activity

The biological activity of N-(3-iodophenyl)-2,5-dimethylbenzamide is a composite of the contributions from its distinct structural moieties: the N-(3-iodophenyl) group, the 2,5-dimethylbenzamide (B1331849) ring, and the connecting amide linkage. Each of these components plays a specific role in the molecule's interaction with its biological target.

The N-(3-iodophenyl) moiety is a critical determinant of the compound's activity. The phenyl ring itself serves as a scaffold, orienting the iodine substituent in a specific spatial arrangement. The position of the halogen on this ring is often crucial for activity.

The nature of the halogen itself is also a key factor. In SAR studies of various benzamide (B126) series, the type of halogen (F, Cl, Br, I) and its position can dramatically alter biological potency. For instance, in a series of N-phenylbenzamides, the introduction of electron-withdrawing groups was found to be beneficial for potency. researchgate.net The size and lipophilicity of the halogen also play a role, with iodine being the largest and most lipophilic of the common halogens. This can lead to enhanced van der Waals interactions and improved membrane permeability.

Table 1: Hypothetical Impact of Halogen Substitution on the N-phenyl Ring on Biological Activity

Halogen at Position 3Relative PotencyRationale
-H1Baseline activity without halogen.
-F5Small size and high electronegativity may favor specific interactions.
-Cl10Good balance of size, lipophilicity, and electronic effects.
-Br15Increased lipophilicity and potential for stronger halogen bonding.
-I20High lipophilicity and polarizability, potentially maximizing interactions.

Note: This table is illustrative and based on general principles of halogen substitution in medicinal chemistry.

The 2,5-dimethyl substitution pattern on the benzamide ring is another key feature influencing the molecule's conformation and interaction with its target. Methyl groups are small, lipophilic substituents that can have several effects:

Steric Influence: The methyl group at position 2 (ortho to the amide) can force the benzamide ring to be non-coplanar with the amide linkage. This twist can be crucial for fitting into a specific binding pocket and may reduce susceptibility to metabolic degradation.

Electronic Effects: Methyl groups are weakly electron-donating, which can subtly influence the reactivity of the aromatic ring and the properties of the amide carbonyl.

In studies of other benzamide derivatives, the substitution pattern on the benzamide ring has been shown to be critical for activity. For example, in a series of benzamides targeting Mycobacterium tuberculosis, modifications at the C-5 position were explored to enhance metabolic stability while retaining activity. nih.gov

Table 2: Hypothetical Effect of Methyl Group Positioning on the Benzamide Ring on Activity

Substitution PatternRelative ActivityRationale
Unsubstituted1Baseline activity.
2-methyl5Introduction of steric hindrance may orient the molecule favorably.
4-methyl3May provide some hydrophobic interaction but less conformational impact.
2,5-dimethyl10Optimal combination of steric and hydrophobic effects for a specific target.
3,5-dimethyl7Symmetrical substitution may offer good hydrophobic contacts.

Note: This table is for illustrative purposes and highlights the importance of substituent placement.

The amide bond (-CONH-) is a central feature of this compound, acting as a rigid and planar linker between the two aromatic rings. The amide group is a key participant in hydrogen bonding, a fundamental interaction in molecular recognition. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. These interactions are often critical for anchoring the molecule within its binding site.

The planarity of the amide bond restricts the number of conformations the molecule can adopt, which can be entropically favorable for binding. The relative orientation of the two phenyl rings is largely determined by the rotational barriers around the N-phenyl and C-benzoyl bonds. As mentioned, the 2-methyl group on the benzamide ring likely induces a non-planar conformation, which may be a key aspect of its biological activity. The importance of the amide linkage is underscored by numerous studies where its replacement with other groups significantly alters or abolishes activity. nih.gov

Rational Design Strategies for Analog Development

Based on the understanding of the SAR of this compound, several rational design strategies can be employed to develop analogs with potentially improved properties such as enhanced potency, selectivity, or better pharmacokinetic profiles.

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar steric and electronic properties to improve the compound's biological activity or to mitigate undesirable properties. drughunter.com

For the N-(3-iodophenyl) moiety , various bioisosteric replacements for the phenyl ring could be considered. These replacements aim to maintain the key interactions while potentially improving properties like solubility or metabolic stability. acs.orgdrughunter.com For example, replacing the phenyl ring with a heterocyclic ring like pyridine (B92270) or pyrimidine (B1678525) could introduce additional hydrogen bond acceptors and modulate the molecule's polarity. The iodine atom could also be replaced by other groups that can act as halogen bond donors or have similar steric bulk, such as a cyano or a trifluoromethyl group.

For the benzamide moiety , bioisosteric replacement of the amide bond is a common strategy to improve metabolic stability and oral bioavailability. nih.gov Heterocyclic rings such as oxadiazoles, triazoles, or imidazoles are often used as amide bioisosteres. drughunter.com These rings can mimic the hydrogen bonding properties and the relative orientation of the flanking aromatic rings.

Table 3: Potential Bioisosteric Replacements and Their Rationale

Original MoietyBioisosteric ReplacementRationale for Replacement
N-Phenyl RingN-Pyridyl RingIntroduce a nitrogen atom to potentially form new hydrogen bonds and improve solubility.
Benzamide RingPhenyl-oxadiazoleReplace the amide bond to increase metabolic stability while maintaining key structural features.
Iodine AtomTrifluoromethyl GroupMaintain a strong electron-withdrawing effect and lipophilicity.
Methyl GroupEthyl or Isopropyl GroupExplore the impact of increased steric bulk in hydrophobic pockets.

Note: This table provides examples of potential bioisosteric modifications.

Fragment-based drug discovery (FBDD) is a method that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to the target. nih.gov These fragments are then grown or linked together to create more potent lead compounds.

In the context of this compound, a fragment-based approach could involve deconstructing the molecule into its core fragments: the 3-iodoaniline (B1194756) and the 2,5-dimethylbenzoic acid. Each of these fragments, or smaller substructures thereof, could be screened for binding to the target of interest. Once a fragment is identified as a "hit," it can be elaborated upon. For instance, if the 2,5-dimethylphenyl fragment shows binding, different substitutions on the ring could be explored to optimize interactions. Similarly, if a smaller halogenated phenyl fragment binds, it can be grown by adding different linker and second-ring moieties. This approach allows for a more efficient exploration of the chemical space around the initial lead compound. semanticscholar.orgresearchgate.net

This deconstruction-reconstruction approach can lead to the discovery of novel scaffolds that retain the key binding interactions of the parent molecule but possess improved drug-like properties. ebi.ac.uk

Mechanistic Investigations into the Molecular Action of N 3 Iodophenyl 2,5 Dimethylbenzamide Excluding Clinical Outcomes

Molecular Binding Studies and Affinity Profiling

There is currently no publicly available information from molecular binding studies or affinity profiling specifically for the compound N-(3-iodophenyl)-2,5-dimethylbenzamide.

Receptor Binding Assays and Competition Studies

No data from receptor binding assays or competition studies involving this compound have been identified in the scientific literature. Consequently, its affinity and selectivity for any specific biological receptors remain uncharacterized.

Enzyme Kinetics and Inhibition Studies

Detailed enzyme kinetics and inhibition studies for this compound are not available in the public domain. Therefore, its potential to act as an enzyme inhibitor and its corresponding kinetic parameters, such as IC50 or Ki values, have not been determined.

Identification of Potential Biological Targets and Signaling Pathways

Research aimed at identifying the potential biological targets and elucidating the signaling pathways modulated by this compound has not been published.

Application as Chemical Probes for Target Deconvolution

There are no reports of this compound being utilized as a chemical probe for target deconvolution studies. Such experiments are crucial for identifying the specific molecular targets of a compound, and this information is currently lacking.

Cellular Assay Development for Pathway Analysis

The development of specific cellular assays to analyze the signaling pathways affected by this compound has not been described in the available literature. As a result, its cellular mechanism of action is unknown.

Subcellular Localization and Interaction Profiling

Information regarding the subcellular localization and interaction profiling of this compound is not available. Studies to determine its distribution within cellular compartments and to identify its protein interaction partners have not been reported.

Advanced Research Applications and Future Directions for N 3 Iodophenyl 2,5 Dimethylbenzamide

Development as Chemical Probes for In Vitro and Ex Vivo Studies

Currently, there is no published research detailing the use of N-(3-iodophenyl)-2,5-dimethylbenzamide as a chemical probe. However, its structure suggests a potential for such applications. Chemical probes are small molecules used to study and manipulate biological systems. The development of this compound as a chemical probe would involve synthesizing the compound and then evaluating its interaction with biological targets in controlled laboratory settings.

In vitro studies, which are conducted in a controlled environment outside of a living organism (e.g., in a test tube or petri dish), would be the first step. These studies could assess the compound's binding affinity and selectivity for specific proteins or enzymes. If a specific biological target is identified, subsequent ex vivo studies could be performed. These studies use tissue samples from a living organism to investigate the compound's effects in a more complex biological context. For this compound to be a successful chemical probe, it would need to exhibit high potency and selectivity for its target, and a well-understood mechanism of action.

Integration into High-Throughput Screening (HTS) Platforms for Target Identification

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. While there is no evidence of this compound being included in any current HTS libraries, its potential integration would be for the purpose of identifying its biological target(s).

In a typical HTS workflow, a library of compounds is screened against a specific assay designed to measure a particular biological event, such as enzyme activity or protein-protein interaction. If this compound were to be included in such a screen and show activity, it would be identified as a "hit." Subsequent studies would then be required to validate this initial finding and to identify the specific molecular target responsible for the observed activity. The physical and chemical properties of the compound, such as its solubility and stability, would be critical factors for its successful integration into HTS platforms.

Potential for Radioligand Development for Preclinical Imaging Research

The presence of an iodine atom in the structure of this compound makes it a theoretical candidate for radiolabeling. Radioligands are radioactive molecules that are used in preclinical and clinical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to visualize and quantify biological targets in living organisms.

To develop a radiolabeled version of this compound, the stable iodine atom would be replaced with a radioactive isotope of iodine, such as iodine-123, iodine-124, or iodine-125. The resulting radioligand could then be used in preclinical imaging studies in animal models to investigate its biodistribution, target engagement, and pharmacokinetics. The success of such a radioligand would depend on several factors, including its ability to cross the blood-brain barrier (if targeting the central nervous system), its specific binding to the target of interest, and its clearance from non-target tissues. Research on other radioiodinated benzamides has shown their potential for studying sigma receptors in the brain, suggesting a possible, though unproven, avenue of investigation for a radiolabeled version of this compound. nih.gov

Table 1: Radioactive Isotopes of Iodine for Potential Radioligand Development

IsotopeHalf-lifeEmission TypePrimary Use in Imaging
Iodine-123 (¹²³I)13.22 hoursGammaSPECT
Iodine-124 (¹²⁴I)4.18 daysPositronPET
Iodine-125 (¹²⁵I)59.4 daysGammaAutoradiography, in vitro assays

Emerging Methodologies in Chemical Synthesis and Chemical Biology Research

While specific synthetic routes for this compound are not detailed in the literature, its synthesis would likely involve the coupling of 3-iodoaniline (B1194756) with 2,5-dimethylbenzoyl chloride or a related activated carboxylic acid derivative. Recent advances in synthetic organic chemistry, such as novel coupling reagents and catalytic systems, could potentially be applied to improve the efficiency and yield of its synthesis.

In the broader field of chemical biology, emerging methodologies that could theoretically be applied to this compound include the development of photo-crosslinking probes to covalently label its biological target, or the use of click chemistry to attach fluorescent dyes or other reporter molecules. These approaches would facilitate the identification and visualization of the compound's binding partners within a cellular context.

Synergistic Integration of Computational and Experimental Techniques for Comprehensive Characterization

A modern approach to characterizing a novel compound like this compound would involve a close interplay between computational and experimental methods. Computational techniques, such as molecular docking and molecular dynamics simulations, could be used to predict potential biological targets and to model the compound's binding mode at an atomic level. These in silico predictions would then guide the design of focused experimental studies to validate the computational hypotheses.

For example, if computational modeling suggests that this compound binds to a particular enzyme, this could be experimentally tested using in vitro enzyme activity assays. This synergistic approach can significantly accelerate the process of target identification and validation, providing a more comprehensive understanding of the compound's biological activity. However, it must be reiterated that no such studies have been published for this specific molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-iodophenyl)-2,5-dimethylbenzamide, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves coupling 3-iodoaniline with 2,5-dimethylbenzoyl chloride under Schotten-Baumann conditions. Purification is achieved via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient). Characterization employs NMR (¹H/¹³C) for structural confirmation and LC-MS for purity (>95%). For iodine substitution validation, inductively coupled plasma mass spectrometry (ICP-MS) or X-ray crystallography may resolve positional ambiguity .

Q. Which analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase containing 0.1% formic acid) is effective. LC-MS/MS enhances specificity for trace quantification in plasma or tissue homogenates. Calibration curves (0.25–20 µg/mL) should use internal standards like deuterated analogs to correct matrix effects .

Q. What are the known biological targets or mechanisms associated with this compound?

  • Methodological Answer : Structural analogs (e.g., LMK-235, DM-PIT-1) suggest potential histone deacetylase (HDAC) inhibition or phosphatidylinositol-3,4,5-trisphosphate (PIP3) antagonism. Target validation requires competitive binding assays (e.g., fluorescence polarization for HDACs) and siRNA knockdown to confirm phenotypic dependency .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized for large-scale research applications?

  • Methodological Answer : Catalytic systems (e.g., Pd/Cu for Ullmann coupling) improve iodophenyl incorporation efficiency. Solvent optimization (e.g., DMF vs. THF) and microwave-assisted synthesis reduce reaction time. Process analytical technology (PAT) monitors intermediates in real-time to minimize byproducts .

Q. How should researchers resolve discrepancies in bioactivity data across different assay systems?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based HDAC inhibition). Control for iodine-mediated off-target effects via halogen-swapping analogs (e.g., bromo/chloro derivatives). Use isothermal titration calorimetry (ITC) to confirm direct target binding .

Q. What strategies improve the solubility and bioavailability of this compound in in vivo studies?

  • Methodological Answer : Formulate with PEG-PE micelles or cyclodextrin complexes to enhance aqueous solubility. Pharmacokinetic studies in rodents should compare intravenous vs. oral administration, with LC-MS/MS monitoring plasma half-life and tissue distribution .

Q. How can researchers address batch-to-batch variability in crystallinity impacting experimental reproducibility?

  • Methodological Answer : Implement polymorph screening (e.g., solvent recrystallization, thermal gradient methods). Characterize batches via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Amorphous solid dispersions with polymers (e.g., PVP) stabilize physical properties .

Data Contradiction Analysis

Q. How to interpret conflicting results in cytotoxicity assays between cancer cell lines?

  • Methodological Answer : Profile metabolic activity (e.g., ATP levels via CellTiter-Glo) alongside apoptosis markers (caspase-3/7). Correlate with expression levels of putative targets (e.g., HDAC isoforms via qPCR). Test in 3D spheroid models to mimic in vivo heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.